molecular formula C26H31NO4 B613572 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid CAS No. 945212-26-0

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

Cat. No.: B613572
CAS No.: 945212-26-0
M. Wt: 421,53 g/mole
InChI Key: MADFVGMQNXRFAF-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of complex peptides and proteins.

Mechanism of Action

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or enzymes within biochemical pathways.

Mode of Action

The compound interacts with its targets through a process known as peptide stapling . This involves the incorporation of the compound into a peptide, along with another similar compound or derivative. The two compounds can then be ‘stapled’ together via a ring-closing metathesis reaction . This process can enhance the stability and bioactivity of the peptide.

Biochemical Pathways

Given its use in peptide synthesis , it can be inferred that the compound may play a role in modulating protein-protein interactions, which are integral to numerous biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific peptide in which it is incorporated. By enhancing the stability and bioactivity of peptides, the compound may potentiate the biological effects of these peptides .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability at room temperature has been noted , suggesting that it may be sensitive to temperature changes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification methods to ensure the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Fmoc removal, and various oxidized or reduced derivatives depending on the specific reaction conditions .

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds also use the Fmoc group for protection during peptide synthesis.

    Boc-protected amino acids: These use the tert-butyloxycarbonyl (Boc) group for protection.

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is unique due to its specific structure, which includes a methyldec-9-enoic acid backbone. This structure provides distinct properties that can be advantageous in certain synthetic applications, particularly in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADFVGMQNXRFAF-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670479
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945212-26-0
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945212-26-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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